

Avapritinib Technical Support Center: Research Use Formulation and Troubleshooting

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Compound of Interest

Compound Name: Avapritinib

Cat. No.: B605698

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This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility and formulation of **avapritinib** for preclinical research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving **Avapritinib**?

A1: **Avapritinib** has varying solubility in common laboratory solvents. For research purposes, Dimethyl Sulfoxide (DMSO) is the most effective solvent for preparing concentrated stock solutions. Ethanol can also be used, but at a much lower concentration. **Avapritinib** is practically insoluble in water.[1][2]

Q2: How should I prepare a stock solution of **Avapritinib**?

A2: To prepare a high-concentration stock solution, dissolve **Avapritinib** powder in fresh, anhydrous DMSO. It is recommended to centrifuge the vial of powder at 3000 rpm for a few minutes to ensure all the powder is at the bottom before opening.[3] Sonication can aid in dissolution.[3] For example, a stock solution of 66 mg/mL to 120 mg/mL in DMSO can be achieved.[1][3][4][5]

Q3: What are the recommended storage conditions for **Avapritinib** powder and stock solutions?

A3: **Avapritinib** powder is stable and can be stored at -20°C for up to 3 years.[2][5] Stock solutions in DMSO should be stored at -80°C for long-term storage (up to 1 year) or at -20°C for shorter periods (up to 1 month).[2][3] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Q4: How does **Avapritinib** exert its mechanism of action?

A4: **Avapritinib** is a potent and selective tyrosine kinase inhibitor.[6] It primarily targets mutant forms of platelet-derived growth factor receptor alpha (PDGFRA) and KIT, which are key drivers in certain cancers like gastrointestinal stromal tumors (GIST).[2][6] Specifically, it inhibits the autophosphorylation of these receptors, which in turn blocks downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[6][7] This inhibition leads to apoptosis (programmed cell death) of the cancer cells.[6]

Solubility Data

The following table summarizes the solubility of **Avapritinib** in various solvents.

Solvent	Solubility	Molar Concentration (approx.)	Notes
DMSO	66 - 120 mg/mL[1][3][4][5]	132 - 240 mM	Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility. [1] Sonication is recommended.[3]
Ethanol	1.5 - 3 mg/mL[1][3][4]	3 - 6 mM	Sonication is recommended.[3]
Water	Insoluble[1][2]	<0.001 mg/mL at pH 7.0[8][9]	Solubility decreases with increasing pH.[8][9]

Experimental Protocols & Formulations

In Vitro Formulation Protocol

For cell-based assays, **Avapritinib** is typically diluted from a DMSO stock solution into the cell culture medium.

Materials:

- **Avapritinib** powder
- Anhydrous DMSO
- Sterile microcentrifuge tubes
- Pipettes and sterile tips
- Vortex mixer
- Sonicator (optional)

Protocol:

- Prepare a 10 mM stock solution of **Avapritinib** in DMSO. For example, add 2.006 mL of DMSO to 1 mg of **Avapritinib** (Molecular Weight: 498.56 g/mol).
- Vortex thoroughly to dissolve the powder. Gentle warming or sonication can be used to aid dissolution.
- For cell culture experiments, dilute the DMSO stock solution directly into the culture medium to the desired final concentration.
- Ensure the final concentration of DMSO in the culture medium is low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.
- Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.

In Vivo Formulation Protocol (Oral Gavage)

For oral administration in animal models, **Avapritinib** can be formulated as a suspension.

Materials:

- **Avapritinib** powder
- Vehicle components:
 - 0.5% Carboxymethyl cellulose (CMC)
 - 1% Tween 80
 - Sterile water
- Mortar and pestle or homogenizer
- Magnetic stirrer and stir bar
- pH meter

Protocol:

- Weigh the required amount of **Avapritinib** powder.
- Prepare the vehicle solution by dissolving 1% Tween 80 in sterile water and then adding 0.5% CMC. Stir until a homogenous solution is formed.
- Levigate the **Avapritinib** powder with a small amount of the vehicle to form a smooth paste.
- Gradually add the remaining vehicle while continuously stirring or homogenizing to create a uniform suspension.
- Check the pH of the final formulation and adjust if necessary.
- This formulation should be prepared fresh daily and administered via oral gavage. A common dosage used in mice is 10 or 30 mg/kg.^{[1][2]}

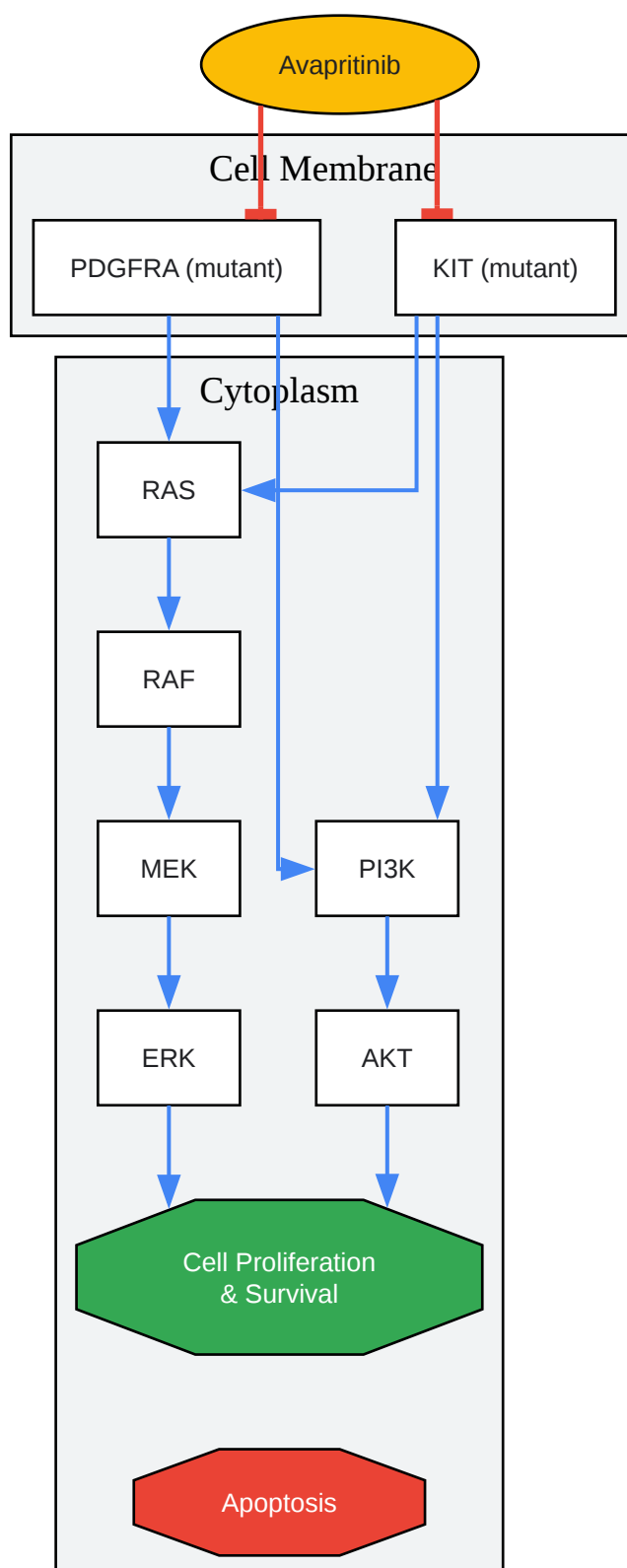
Another published in vivo formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3] The components should be added sequentially, ensuring the solution is clear before adding the next solvent.[3]

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Precipitation of Avapritinib in stock solution	<ul style="list-style-type: none">- The solubility limit has been exceeded.- The DMSO used was not anhydrous.[1]- Improper storage leading to solvent evaporation.	<ul style="list-style-type: none">- Prepare a new stock solution at a slightly lower concentration.- Use fresh, high-quality anhydrous DMSO.- Store stock solutions in tightly sealed vials at the recommended temperature.
Precipitation upon dilution in aqueous buffer or media	<ul style="list-style-type: none">- Avapritinib is poorly soluble in aqueous solutions.[1][2]- The final concentration of DMSO is too low to maintain solubility.	<ul style="list-style-type: none">- Increase the final DMSO concentration slightly, ensuring it remains non-toxic to cells.- Consider using a formulation with solubilizing excipients like PEG300 and Tween 80 for in vivo studies.[3]
Inconsistent results in in vitro assays	<ul style="list-style-type: none">- Instability of Avapritinib in the culture medium.- Adsorption of the compound to plasticware.- Inaccurate pipetting of the stock solution.	<ul style="list-style-type: none">- Prepare fresh dilutions for each experiment.- Use low-protein binding plates and pipette tips.- Calibrate pipettes regularly and ensure proper mixing after dilution.
Low oral bioavailability in animal studies	<ul style="list-style-type: none">- Poor absorption due to low aqueous solubility.- Degradation of the compound in the gastrointestinal tract.	<ul style="list-style-type: none">- Use a formulation designed to enhance solubility and absorption, such as an amorphous solid dispersion or a lipid-based formulation.[10][11][12][13][14]- Co-administer with a P-glycoprotein inhibitor, as Avapritinib is a substrate for this efflux pump.[2][15]
Difficulty dissolving the powder	<ul style="list-style-type: none">- Agglomeration of the powder.	<ul style="list-style-type: none">- Centrifuge the vial before opening to collect all the powder at the bottom.[3]- Use sonication to break up

aggregates and aid
dissolution.[3]

Visualizations



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Caption: **Avapritinib** inhibits mutant PDGFRA and KIT signaling pathways.

Caption: Workflow for preparing **Avapritinib** formulations for research.

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